Oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone
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Overview
Description
Oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone is a complex organic compound that features a unique combination of oxazinan, triazole, and oxazole rings. These heterocyclic structures are known for their significant biological activities and are often found in various pharmaceutical agents. The presence of the 1,2,4-triazole ring, in particular, is associated with a wide range of antimicrobial and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone typically involves multiple steps, starting with the preparation of the oxazinan and oxazole rings. The triazole ring is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include hydrazine derivatives, phenoxy compounds, and various catalysts to facilitate the formation of the heterocyclic rings .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for treating bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The compound may also interact with bacterial enzymes, inhibiting their function and preventing bacterial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Known for their antimicrobial properties.
Oxazole Derivatives: Often used in pharmaceuticals for their biological activities.
Oxazinan Derivatives: Investigated for their potential therapeutic applications.
Uniqueness
Oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity.
Properties
IUPAC Name |
oxazinan-2-yl-[5-[[4-(1,2,4-triazol-1-yl)phenoxy]methyl]-1,2-oxazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c23-17(22-7-1-2-8-25-22)16-9-15(26-20-16)10-24-14-5-3-13(4-6-14)21-12-18-11-19-21/h3-6,9,11-12H,1-2,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYRTBPPVFTMSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=NOC(=C2)COC3=CC=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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